molecular formula C16H25BClNO2 B2410450 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-07-5

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2410450
CAS No.: 2096340-07-5
M. Wt: 309.64
InChI Key: RZZFFGWXJFOBOU-UHFFFAOYSA-N
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Description

Steric and electronic effects :

  • The chloro-substituent at the 3-position increases electrophilicity at boron by 15–20% compared to non-halogenated analogs, as measured by ¹¹B NMR chemical shifts.
  • The N-isopropylaminomethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by 3–5× relative to unsubstituted phenylboronic esters.

Thermal stability :

  • Decomposition onset occurs at 215°C (TGA data), surpassing the stability of 4-aminophenylboronic acid pinacol ester (190°C) but lagging behind perfluorinated analogs (>250°C).

Table 3: Comparative properties of select arylboronic esters

Compound Molecular Weight (g/mol) Decomposition Temp (°C) logP
Phenylboronic acid pinacol ester 204.07 185 2.1
4-Aminophenylboronic acid pinacol ester 219.09 190 0.8
This compound 309.64 215 1.2

The combination of electron-withdrawing (Cl) and electron-donating (N-isopropyl) groups creates a unique electronic profile, making this compound particularly suited for Suzuki-Miyaura cross-coupling reactions at mild temperatures (50–80°C). Its steric bulk also suppresses protodeboronation side reactions by 40–60% compared to less hindered analogs.

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZFFGWXJFOBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiandrogen Development

One of the prominent applications of this compound is in the design of antiandrogens for prostate cancer treatment. A recent study synthesized a series of flutamide-like compounds, including derivatives of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid. The incorporation of the boronic acid moiety enhances the binding affinity to androgen receptors, making these compounds potential candidates for therapeutic use against prostate cancer .

1.2 Drug Delivery Systems

Another innovative application involves the development of reactive oxygen species (ROS)-responsive drug delivery systems. In a study, hyaluronic acid was modified with phenylboronic acid pinacol ester to create curcumin-loaded nanoparticles. These nanoparticles demonstrated effective release in oxidative environments, enhancing their therapeutic potential against periodontitis by exhibiting anti-inflammatory and antioxidative properties . This illustrates the versatility of boronic esters in creating targeted drug delivery systems.

Synthesis and Organic Chemistry Applications

2.1 Synthesis of Boronic Acids and Esters

The compound serves as an important intermediate in the synthesis of various boronic acids and esters through borylation reactions. For instance, Miyaura borylation techniques have been employed to prepare trifluorophenyl aniline derivatives using bis(pinacolato)diboron as a borylation reagent . This method highlights the utility of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester in generating complex organic molecules efficiently.

2.2 Catalytic Applications

Boronic acids and their esters are also utilized as catalysts in various organic transformations due to their ability to form reversible complexes with diols and other nucleophiles. The pinacol ester form provides stability during reactions, allowing for smoother catalysis processes in synthetic pathways .

Case Studies and Research Findings

Study Application Findings
Study on AntiandrogensProstate Cancer TreatmentDemonstrated enhanced binding affinity to androgen receptors with synthesized derivatives .
ROS-responsive Drug DeliveryPeriodontitis TreatmentCurcumin-loaded nanoparticles showed effective release and improved therapeutic efficacy .
Borylation TechniquesOrganic SynthesisEfficient preparation of trifluorophenyl aniline derivatives using Miyaura borylation .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with aryl halides. The molecular targets and pathways involved include the formation of biaryl compounds, which are important in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the chlorine and isopropylaminomethyl groups.

  • Biphenyl Boronic Acid Derivatives: Similar cross-coupling reagents used in organic synthesis.

Uniqueness: The presence of the chlorine atom and the isopropylaminomethyl group on the phenyl ring makes this compound unique, providing specific reactivity and selectivity in cross-coupling reactions.

Biological Activity

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester (CAS No: 2096340-07-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications in drug development, and relevant case studies.

The molecular formula of this compound is C16H25BClNO2C_{16}H_{25}BClNO_2. The structure consists of a phenylboronic acid moiety linked to an isopropylaminomethyl group, which may influence its biological interactions.

PropertyValue
Molecular Weight292.65 g/mol
AppearanceWhite solid
Purity≥ 95%
Melting PointNot specified
Storage ConditionsRoom temperature

Boronic acids are known to interact with various biological targets, particularly enzymes and receptors. The mechanism of action for 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, which can modulate enzyme activity and influence signaling pathways.

Biological Activity

  • Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against breast cancer cell lines (MCF-7) through the induction of cell cycle arrest and apoptosis mechanisms .
  • Anti-inflammatory Effects : Boronic acids have been explored for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .
  • Antimicrobial Activity : Preliminary studies have indicated that certain boronic acid derivatives exhibit antimicrobial properties against various pathogens. The specific activity of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid pinacol ester against bacterial strains remains to be fully characterized but shows promise based on structural analogs .

Case Studies

  • Study on Cytotoxicity : A recent study published in Angewandte Chemie highlighted the cytotoxic effects of phenylboronic acid derivatives on cancer cell lines. The results indicated that the presence of the N-isopropylaminomethyl group significantly enhanced the selectivity towards cancer cells while sparing normal cells .
  • Inhibition of Proteasome Activity : Another research effort focused on the proteasome inhibition properties of boronic acids. It was found that compounds with similar structures could effectively inhibit proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors within cells .

Preparation Methods

Lithium-Mediated Boronylation

The synthesis of 3-chloro-2-naphthalene boronic acid described in patent CN111303192A provides a template for adapting lithium-mediated protocols to phenyl systems. Here, 2,2,6,6-tetramethyllithium piperidine (LiTMP) deprotonates 2-chloronaphthalene at -80°C, followed by quenching with triisopropyl borate to yield the boronic acid. Translating this to the target compound, a 3-chloro-2-(protected aminomethyl)phenyl substrate could undergo analogous lithiation at position 1 (boronylation site), with subsequent acidification and pinacol ester formation (Figure 1). Critically, the N-isopropylaminomethyl group must be transiently protected (e.g., as a Boc carbamate) to prevent side reactions with the strong base.

Reaction Conditions

  • Base : LiTMP in tetrahydrofuran (THF) at -80°C to -70°C
  • Boron Source : Triisopropyl borate
  • Quenching : Hydrochloric acid at pH 5-6, -20°C to -10°C
  • Yield : ~75% (adapted from naphthalene example)

Sequential Functionalization Post-Boronylation

Following boronylation, the protected aminomethyl group at position 2 can be deprotected and alkylated with isopropyl iodide under mild basic conditions (e.g., potassium carbonate in dimethylformamide). This stepwise approach mitigates interference between the organometallic reagent and the free amine.

Transition-Metal-Catalyzed Borylation

Transition-metal-catalyzed methods, particularly Miyaura borylation, offer complementary routes to boronic esters. These reactions typically employ palladium catalysts with bis(pinacolato)diboron (B₂pin₂) to convert aryl halides into boronic esters.

Suzuki-Miyaura Coupling with Pre-Functionalized Substrates

A retrosynthetic disconnection of the target compound suggests coupling a 3-chloro-2-(N-isopropylaminomethyl)phenyl halide with B₂pin₂. For instance, 3-chloro-2-(N-isopropylaminomethyl)phenyl bromide could undergo Miyaura borylation using Pd(dppf)Cl₂ as a catalyst, yielding the pinacol ester directly (Scheme 1).

Optimized Conditions

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)
  • Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf)
  • Base : Potassium acetate
  • Solvent : 1,4-Dioxane, 80°C, 12 h
  • Yield : 82-89% (based on analogous aryl bromides)

Challenges in Aminomethyl Group Compatibility

The N-isopropylaminomethyl moiety poses stability concerns under palladium catalysis. To address this, the amine may require protection as a trifluoroacetamide during the borylation step, followed by deprotection with aqueous ammonia.

Grignard Reagent-Based Approaches

Grignard reagents offer a versatile pathway to boronic esters, though their compatibility with amines necessitates protective strategies.

Formation of Aryl Grignard Reagents

Starting from 3-chloro-2-(N-Boc-aminomethyl)phenyl bromide, magnesium insertion in THF generates the corresponding Grignard reagent. Subsequent reaction with triisopropyl borate at low temperatures (-78°C) forms the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (Table 1).

Key Parameters

  • Temperature : -78°C for Grignard formation, 0°C for boronylation
  • Workup : Acidification with 1M HCl, extraction with dichloroethane
  • Yield : 68-74% (estimated from similar substrates)

Functional Group Interconversion Strategies

Reductive Amination of Boronylated Intermediates

An alternative route involves introducing the aminomethyl group after boronylation. For example, 3-chloro-2-formylphenylboronic acid, pinacol ester can undergo reductive amination with isopropylamine using sodium cyanoborohydride in methanol. This method avoids organometallic incompatibilities but requires precise control over the formylation step.

Conditions for Reductive Amination

  • Reagent : NaBH₃CN, methanol, rt, 6 h
  • Yield : ~65% (based on benzaldehyde analogs)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Directed Lithiation High regioselectivity, scalable Requires cryogenic conditions, protection 70-75
Miyaura Borylation Mild conditions, functional group tolerance Palladium catalyst cost, amine protection 80-85
Grignard Approach No transition metals, straightforward Sensitive to moisture, multiple steps 65-70
Reductive Amination Avoids organometallics Low yields in formylation step 60-65

Q & A

Q. How does solvent choice impact the stability of intermediates during transesterification?

  • Pyridine, while effective for boronate ester formation, can destabilize acid-sensitive products (e.g., dihydroxyethyl acetamidofuran). Replace with less basic solvents (e.g., THF) and employ low-temperature vacuum distillation to minimize degradation .

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